

# Application Notes and Protocols: Creating and Characterizing Peptide YY (PYY) Knockout Mouse Models

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Peptide YY** (PYY), a 36-amino acid peptide hormone, is released from enteroendocrine L-cells of the gastrointestinal tract in response to feeding. It plays a crucial role in regulating appetite, food intake, and glucose homeostasis.[1][2][3] PYY exerts its effects through various Y receptors, primarily Y1, Y2, Y4, and Y5, initiating downstream signaling cascades that influence physiological processes.[4] The two major circulating forms are PYY(1-36) and PYY(3-36). PYY(3-36), the result of cleavage by dipeptidyl peptidase-4 (DPP-4), is a potent anorexigenic hormone.[3] Given its role in energy balance, the PYY signaling pathway is a promising target for the development of therapeutics against obesity and type 2 diabetes.

This document provides detailed application notes and protocols for the creation and characterization of **Peptide YY** (PYY) knockout (KO) mouse models. These models are invaluable tools for elucidating the physiological functions of PYY and for preclinical evaluation of novel therapeutic agents targeting the PYY system.

# Data Presentation: Phenotypic Characterization of PYY KO Mice



The following tables summarize quantitative data from studies characterizing PYY knockout mice, providing a clear comparison between PYY KO and wild-type (WT) littermates.

Table 1: Body Weight and Composition in PYY KO vs. WT Mice

Phenotyp e	Sex	Diet	Age (weeks)	Genotype	Value (mean ± SEM)	Referenc e
Body Weight (g)	Female	Chow	28	WT	25.5 ± 0.8	[5]
Female	Chow	28	PYY KO	30.2 ± 1.1	[5]	
Body Weight Gain (g)	Male	High-Fat	20	WT	15.2 ± 1.0	[6]
Male	High-Fat	20	PYY KO	16.5 ± 0.9	[6]	_
Fat Mass (%)	Female	Chow	28	WT	18.2 ± 1.5	[5]
Female	Chow	28	PYY KO	27.3 ± 2.2	[5]	
Lean Mass (g)	Male	Low-Fat	30	WT	24.8 ± 0.5	[6]
Male	Low-Fat	30	PYY KO	25.1 ± 0.6	[6]	

<sup>\*</sup>p < 0.05 vs. WT

Table 2: Food Intake and Glucose Metabolism in PYY KO vs. WT Mice



Phenotyp e	Sex	Diet	Condition	Genotype	Value (mean ± SEM)	Referenc e
Daily Food Intake (kcal/day)	Male	High-Fat	Ad libitum	WT	12.5 ± 0.5	[7]
Male	High-Fat	Ad libitum	PYY KO	14.8 ± 0.6	[7]	
Fasting Blood Glucose (mg/dL)	Male	Low-Fat	Fasted	WT	135 ± 5	[6]
Male	Low-Fat	Fasted	PYY KO	140 ± 6	[6]	
Fasting Insulin (ng/mL)	Male	High-Fat	Fasted	WT	1.8 ± 0.3	[1]
Male	High-Fat	Fasted	PYY KO	2.9 ± 0.4	[1]	
Glucose AUC (IPGTT)	Female	Chow	Glucose challenge	WT	15000 ± 800 (mg/dL <i>min</i> )	[5]
(Area Under the Curve)	Female	Chow	Glucose challenge	PYY KO	18500 ± 1200 (mg/dL*min )	[5]

<sup>\*</sup>p < 0.05 vs. WT

# Experimental Protocols Generation of PYY Knockout Mice using CRISPR/Cas9

This protocol provides a general framework for generating PYY knockout mice using CRISPR/Cas9 technology.



#### 1.1. sgRNA Design and Validation:

- Design single guide RNAs (sgRNAs) targeting an early exon of the Pyy gene to induce frameshift mutations leading to a premature stop codon. Use online design tools to minimize off-target effects.
- Synthesize and validate the cutting efficiency of the designed sgRNAs in vitro using a cellfree assay or in a relevant cell line.

#### 1.2. Preparation of CRISPR/Cas9 Reagents:

- Prepare high-quality Cas9 mRNA or protein.
- Prepare the validated sgRNAs.
- Prepare a repair template with a desired insertion (e.g., a stop codon cassette) if generating a knock-in model.

#### 1.3. Microinjection into Zygotes:

- Harvest zygotes from superovulated female mice.
- Microinject the Cas9 protein/mRNA and sgRNA(s) into the cytoplasm or pronucleus of the zygotes.
- Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

#### 1.4. Identification of Founder Mice:

- After birth, obtain tail biopsies from the pups for genomic DNA extraction.
- Perform PCR genotyping to screen for the presence of the desired mutation (indel or knockin).[8][9]
- Sequence the PCR products from potential founders to confirm the exact nature of the mutation.



# **Genotyping PCR Protocol**

This protocol is for the routine genotyping of PYY knockout and wild-type mice from tail biopsies.

#### 2.1. Genomic DNA Extraction:

- Obtain a 2-5 mm tail biopsy from each mouse.
- Digest the tissue in a lysis buffer containing Proteinase K at 55°C until the tissue is completely lysed.[10]
- Inactivate the Proteinase K by heating the sample to 95°C for 10 minutes.
- Use the resulting crude lysate directly as the template for PCR.

#### 2.2. PCR Amplification:

- Design three primers: a forward primer flanking the targeted region, a reverse primer specific for the wild-type allele, and a reverse primer specific for the knockout allele.
- Set up the PCR reaction using a standard PCR master mix and the genomic DNA template.
- Perform PCR with the following cycling conditions (to be optimized based on primer melting temperatures and amplicon length):
  - Initial denaturation: 95°C for 3 minutes.
  - o 35 cycles of:
    - Denaturation: 95°C for 30 seconds.
    - Annealing: 58-62°C for 30 seconds.
    - Extension: 72°C for 1 minute/kb.
  - Final extension: 72°C for 5 minutes.

#### 2.3. Gel Electrophoresis:



- Run the PCR products on a 1.5-2% agarose gel.
- Visualize the bands under UV light. The banding pattern will distinguish between wild-type, heterozygous, and homozygous knockout mice.

# **Intraperitoneal Glucose Tolerance Test (IPGTT)**

This protocol assesses the ability of mice to clear a glucose load from the bloodstream.[11][12] [13][14][15]

#### 3.1. Animal Preparation:

- Fast mice for 5-6 hours or overnight (approximately 16 hours) with free access to water.[11]
   [12][16]
- Weigh each mouse to calculate the glucose dosage.
- 3.2. Baseline Blood Glucose Measurement:
- · Gently restrain the mouse.
- Make a small incision at the tip of the tail with a sterile scalpel blade.
- Wipe away the first drop of blood and use the second drop to measure the baseline blood glucose level (t=0) with a glucometer.[12][14]
- 3.3. Glucose Administration:
- Inject a 20% glucose solution intraperitoneally at a dose of 2 g/kg of body weight.[11][14] The injection volume in μL can be calculated as: 10 x body weight in grams.[11]
- 3.4. Subsequent Blood Glucose Measurements:
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-injection from the same tail incision.[11][14][15]
- Gently massage the tail if blood flow is insufficient.
- 3.5. Data Analysis:



- Plot the blood glucose concentrations over time for each group.
- Calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

# Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)

This protocol measures lean mass, fat mass, bone mineral content, and bone mineral density. [17][18][19][20][21]

#### 4.1. Animal Preparation:

- Anesthetize the mouse using isoflurane or an injectable anesthetic.[17][18][19]
- Weigh the anesthetized mouse.[17][18]

#### 4.2. DEXA Scan:

- Place the anesthetized mouse in a prone position on the DEXA scanner platform.[18][19]
- Ensure the limbs and tail are positioned away from the body.
- Perform a scout scan to position the mouse correctly.
- Initiate the full-body scan. The scan typically takes a few minutes.[19]

#### 4.3. Data Analysis:

- Use the manufacturer's software to analyze the scan data.
- Define regions of interest (e.g., whole body excluding the head) to obtain values for fat mass, lean mass, bone mineral content (BMC), and bone mineral density (BMD).[17]

### **Food Intake Measurement**

This protocol measures daily food consumption in mice.[2][16][22][23][24]

#### 5.1. Acclimation:



• Individually house the mice for at least 2-3 days before the measurement period to acclimate them to the new environment.[16]

#### 5.2. Measurement:

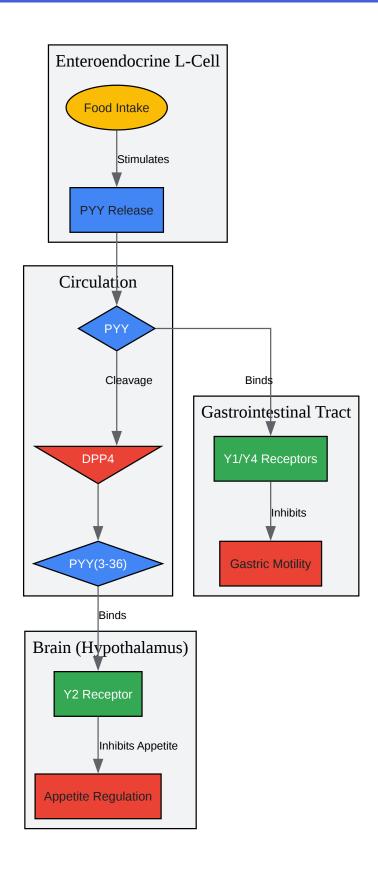
- Provide a pre-weighed amount of food in the food hopper.
- After 24 hours, weigh the remaining food and any spillage.
- Calculate the daily food intake by subtracting the weight of the remaining food and spillage from the initial weight.
- For more detailed analysis of feeding behavior, automated systems that record the time and amount of each feeding bout can be used.[22]

#### 5.3. Data Normalization:

• Food intake can be expressed as grams per day or normalized to the mouse's body weight.

# **Mandatory Visualizations**

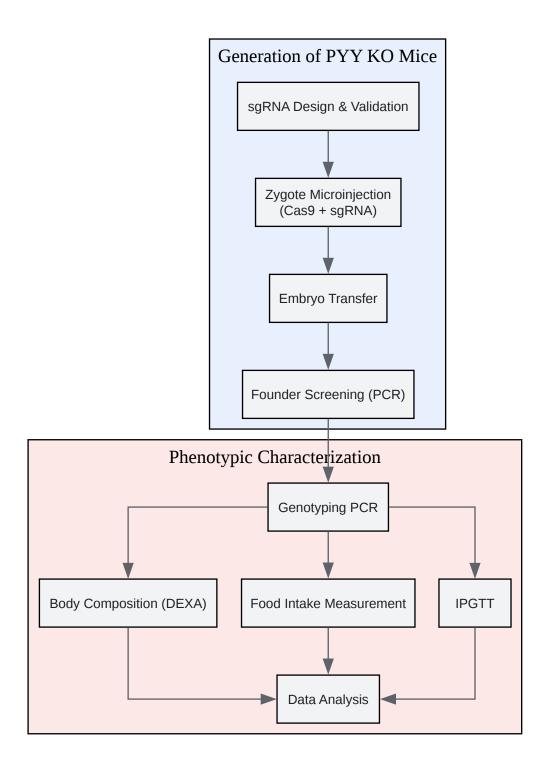




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Caption: PYY signaling pathway from release to action.

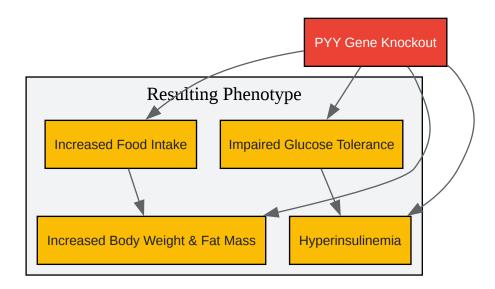




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Caption: Experimental workflow for PYY KO mouse generation and characterization.





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Caption: Logical relationship between PYY knockout and observed phenotype.

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### References

- 1. Peptide YY ablation in mice leads to the development of hyperinsulinaemia and obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Measuring Compulsive-like Feeding Behavior in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of peptide YY in appetite regulation and obesity PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mmrrc.org [mmrrc.org]

## Methodological & Application





- 9. Genotyping Protocols for Genetically Engineered Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcrgenotype [hopkinsmedicine.org]
- 11. Intraperitoneal glucose tolerance test (IPGTT) Protocol IMPReSS [web.mousephenotype.org]
- 12. vmmpc.org [vmmpc.org]
- 13. Video: Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes [jove.com]
- 14. MPD: GMC11: project protocol [phenome.jax.org]
- 15. IP Glucose Tolerance Test in Mouse [protocols.io]
- 16. Food intake behavior protocol [protocols.io]
- 17. Body Composition (DEXA lean/fat) Protocol IMPReSS [web.mousephenotype.org]
- 18. web.mousephenotype.org [web.mousephenotype.org]
- 19. mmpc.org [mmpc.org]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Validation of Dual Energy X-Ray Absorptiometry and Nuclear Magnetic Resonance in the Analysis of Body Composition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 67.20.83.195 [67.20.83.195]
- 23. Food Intake, Water Intake, and Drinking Spout Side Preference of 28 Mouse Strains PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.3. Body Weight and Food Intake [bio-protocol.org]
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